molecular formula C12H14ClN3O2S B10935485 4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B10935485
M. Wt: 299.78 g/mol
InChI Key: IRMMIJWYXHEKTO-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methyl group, and a pyrazole ring attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Sulfonamide Formation: The chlorinated pyrazole is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

4-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H14ClN3O2S/c1-15(9-11-7-8-14-16(11)2)19(17,18)12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3

InChI Key

IRMMIJWYXHEKTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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